molecular formula C8H9FN2O2 B063950 (2S)-2-amino-3-(6-fluoropyridin-3-yl)propanoic Acid CAS No. 169555-93-5

(2S)-2-amino-3-(6-fluoropyridin-3-yl)propanoic Acid

Cat. No.: B063950
CAS No.: 169555-93-5
M. Wt: 184.17 g/mol
InChI Key: PSPBMVIGHPBZQZ-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-amino-3-(6-fluoropyridin-3-yl)propanoic acid is an organic compound that belongs to the class of amino acids It features a fluoropyridine moiety attached to the amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative of fluoropyridine with an appropriate amino acid precursor . The reaction conditions usually include a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the fluoropyridine moiety, potentially converting it to a more saturated pyridine derivative.

    Substitution: The fluorine atom in the fluoropyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Oxo derivatives of the amino acid.

    Reduction: Saturated pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(2S)-2-amino-3-(6-fluoropyridin-3-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound can be used in studies involving enzyme-substrate interactions and protein-ligand binding.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(6-fluoropyridin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety can enhance binding affinity and specificity due to its electronic properties. The compound may act as an inhibitor or activator of certain biological pathways, depending on its structure and the target molecule.

Comparison with Similar Compounds

  • (2S)-2-amino-3-(4-fluorophenyl)propanoic acid
  • (2S)-2-amino-3-(3-fluoropyridin-2-yl)propanoic acid
  • (2S)-2-amino-3-(5-fluoropyridin-2-yl)propanoic acid

Comparison:

  • Binding Affinity: The position of the fluorine atom in the pyridine ring can significantly affect the binding affinity to target molecules.
  • Chemical Stability: Compounds with different fluorine positions may exhibit varying levels of chemical stability under different conditions.
  • Biological Activity: The biological activity can vary depending on the electronic and steric effects imparted by the fluorine atom’s position.

Properties

IUPAC Name

(2S)-2-amino-3-(6-fluoropyridin-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O2/c9-7-2-1-5(4-11-7)3-6(10)8(12)13/h1-2,4,6H,3,10H2,(H,12,13)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSPBMVIGHPBZQZ-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CC(C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=NC=C1C[C@@H](C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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